molecular formula C6H9Cl4O5P B1218307 Chloracetophon CAS No. 74940-61-7

Chloracetophon

Cat. No.: B1218307
CAS No.: 74940-61-7
M. Wt: 333.9 g/mol
InChI Key: AHAAWQBSARNIMQ-UHFFFAOYSA-N
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Description

Chloracetophon (CAS 74940-61-7) is a phosphororganic pesticide with the chemical name Acetic acid, 2-chloro-, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester. Structurally, it comprises a chlorinated acetic acid moiety esterified to a dimethyl phosphonate group (). It is primarily used in agricultural settings for pest control but has raised concerns due to its toxicological profile.

Studies on albino rats exposed to sub-lethal doses (1/20 and 1/100 LD₅₀) over six months demonstrated significant connective tissue damage in aortic walls, including disruptions to glycosaminoglycans (GAGs) and collagen-elastin ratios, indicative of accelerated vascular aging .

Properties

CAS No.

74940-61-7

Molecular Formula

C6H9Cl4O5P

Molecular Weight

333.9 g/mol

IUPAC Name

(2,2,2-trichloro-1-dimethoxyphosphorylethyl) 2-chloroacetate

InChI

InChI=1S/C6H9Cl4O5P/c1-13-16(12,14-2)5(6(8,9)10)15-4(11)3-7/h5H,3H2,1-2H3

InChI Key

AHAAWQBSARNIMQ-UHFFFAOYSA-N

SMILES

COP(=O)(C(C(Cl)(Cl)Cl)OC(=O)CCl)OC

Canonical SMILES

COP(=O)(C(C(Cl)(Cl)Cl)OC(=O)CCl)OC

Synonyms

0,0-dimethyl-2,2,2-trichloro-1-(chloroacetoxy)phosphonate
chloracetophon
chloracetophone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Trichlorfon (Dimethyl 2,2,2-trichloro-1-hydroxyethylphosphonate)
  • Structure: Shares a phosphonate backbone with Chloracetophon but lacks the chlorinated acetic acid group, instead featuring a trichloroethanol moiety.
  • Toxicity: Trichlorfon is a well-known organophosphate insecticide with acute neurotoxicity via acetylcholinesterase inhibition. Unlike this compound, its subchronic effects are less pronounced in connective tissue but include cytogenetic and embryotoxic risks ().
  • Environmental Impact : Both compounds degrade hydrolytically, but this compound’s chlorinated ester structure may confer greater environmental persistence compared to Trichlorfon’s simpler phosphonate ().
Buminafos
  • Structure: A structurally related organophosphate with a trichloroethyl group but differentiated by a nitrobenzene substituent.
  • Toxicity : Buminafos exhibits similar embryotoxic and mutagenic activity to this compound but with higher acute lethality (LD₅₀ values ~20 mg/kg in rodents vs. This compound’s unreported LD₅₀) ().
Dimethyl 2,2,2-Trichloro-1-(2,2,2-Trichloro-1-Hydroxyethoxy)-Ethylphosphonate
  • Structure : A hypothetical impurity in Trichlorfon synthesis, featuring dual trichloroethyl and ethoxy groups.
  • Toxicity : This compound shares this compound’s capacity for connective tissue disruption but is primarily studied as a contaminant rather than a standalone pesticide ().

Comparative Toxicity Data

Compound Target Organs Key Toxic Effects Dose (Subchronic)
This compound Vascular connective tissue GAG imbalance, collagen-elastin degradation 1/20–1/100 LD₅₀
Trichlorfon Nervous system Acetylcholinesterase inhibition, embryotoxicity 1/50–1/200 LD₅₀
Buminafos Liver, reproductive system Cytogenetic damage, acute lethality 1/10–1/50 LD₅₀

Environmental and Regulatory Profiles

Compound Persistence in Soil Regulatory Status Safer Alternatives
This compound Moderate-High Restricted in EU due to mutagenicity Biopesticides ()
Trichlorfon Low-Moderate Banned in EU, limited use in the US Neonicotinoids
Buminafos High Experimental use only N/A ()

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